molecular formula C20H24N4 B11285806 1-(Butylamino)-3-methyl-2-propylpyrido[1,2-a]benzimidazole-4-carbonitrile

1-(Butylamino)-3-methyl-2-propylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B11285806
M. Wt: 320.4 g/mol
InChI Key: WMURWEUXWXPSAC-UHFFFAOYSA-N
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Description

1-(Butylamino)-3-methyl-2-propylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound belonging to the class of pyrido[1,2-a]benzimidazoles. This compound is characterized by its unique structure, which includes a butylamino group, a methyl group, and a propyl group attached to a pyrido[1,2-a]benzimidazole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Butylamino)-3-methyl-2-propylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves the condensation of 2-aminopyridines with substituted benzimidazoles. One common method includes the use of cyclohexanones and 2-aminopyridines under metal-free, iodine-promoted conditions. Air oxygen acts as an oxidant, and iodine serves as a mediator . Another approach involves the Ullmann-type one-pot intramolecular cascade reaction using 2-aminopyridines and 2-iodophenylboronic acids under ligand-free Cu(OAc)2-catalyzed conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common strategies in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-(Butylamino)-3-methyl-2-propylpyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as iodine or air oxygen.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the amino and methyl groups.

Common Reagents and Conditions

    Oxidation: Iodine, air oxygen.

    Reduction: Sodium borohydride.

    Substitution: Various halogenating agents and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

1-(Butylamino)-3-methyl-2-propylpyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Butylamino)-3-methyl-2-propylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with various molecular targets. The compound can function as a hydrogen donor or acceptor, allowing it to bind to different drug targets. This binding can inhibit the polymerization of tubulin, leading to anticancer effects . Additionally, its structural similarity to nucleosides enables it to interfere with nucleic acid synthesis and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Butylamino)-3-methyl-2-propylpyrido[1,2-a]benzimidazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of butylamino, methyl, and propyl groups attached to the pyrido[1,2-a]benzimidazole core differentiates it from other similar compounds.

Properties

Molecular Formula

C20H24N4

Molecular Weight

320.4 g/mol

IUPAC Name

1-(butylamino)-3-methyl-2-propylpyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C20H24N4/c1-4-6-12-22-19-15(9-5-2)14(3)16(13-21)20-23-17-10-7-8-11-18(17)24(19)20/h7-8,10-11,22H,4-6,9,12H2,1-3H3

InChI Key

WMURWEUXWXPSAC-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=C(C(=C(C2=NC3=CC=CC=C3N12)C#N)C)CCC

Origin of Product

United States

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